![molecular formula C16H15N3O3 B14301451 N-(4'-Acetamido[1,1'-biphenyl]-4-yl)-N-nitrosoacetamide CAS No. 114139-20-7](/img/structure/B14301451.png)
N-(4'-Acetamido[1,1'-biphenyl]-4-yl)-N-nitrosoacetamide
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Overview
Description
N-(4’-Acetamido[1,1’-biphenyl]-4-yl)-N-nitrosoacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl core with acetamido and nitroso functional groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Acetamido[1,1’-biphenyl]-4-yl)-N-nitrosoacetamide typically involves multiple steps, starting with the formation of the biphenyl core. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a halogenated biphenyl derivative reacts with an acetamido-substituted boronic acid under palladium catalysis . The nitroso group can be introduced through a subsequent nitration reaction using nitrous acid or other nitrosating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4’-Acetamido[1,1’-biphenyl]-4-yl)-N-nitrosoacetamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like sodium tungstate.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
N-(4’-Acetamido[1,
Properties
CAS No. |
114139-20-7 |
---|---|
Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-[4-[4-[acetyl(nitroso)amino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H15N3O3/c1-11(20)17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)19(18-22)12(2)21/h3-10H,1-2H3,(H,17,20) |
InChI Key |
ODNGWHJDNQYXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)N(C(=O)C)N=O |
Origin of Product |
United States |
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